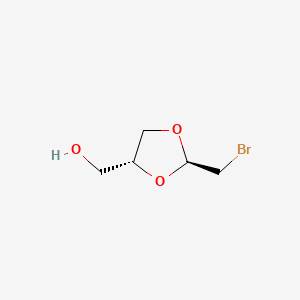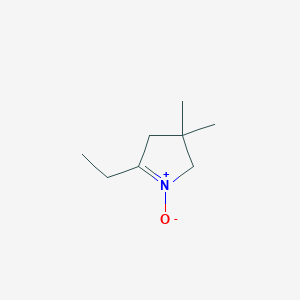
5-Ethyl-3,3-dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-3,3-dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by its unique structure, which includes an ethyl group, two methyl groups, and a keto group, making it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3,3-dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl acetoacetate with an amine, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Solvent recovery and recycling, as well as waste management, are also important considerations in the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-3,3-dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds
Aplicaciones Científicas De Investigación
5-Ethyl-3,3-dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-3,3-dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: Another five-membered heterocyclic compound with two nitrogen atoms.
Indole: Contains a fused benzene and pyrrole ring, known for its biological activities.
Pyrazole: A five-membered ring with two adjacent nitrogen atoms.
Uniqueness
5-Ethyl-3,3-dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole is unique due to its specific substitution pattern and the presence of a keto group
Propiedades
Número CAS |
6931-14-2 |
|---|---|
Fórmula molecular |
C8H15NO |
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
5-ethyl-3,3-dimethyl-1-oxido-2,4-dihydropyrrol-1-ium |
InChI |
InChI=1S/C8H15NO/c1-4-7-5-8(2,3)6-9(7)10/h4-6H2,1-3H3 |
Clave InChI |
RQPIFSHBHVMTMS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=[N+](CC(C1)(C)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


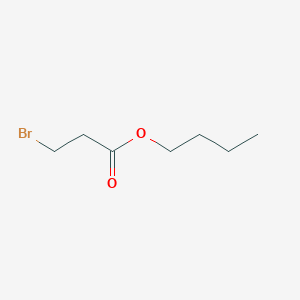
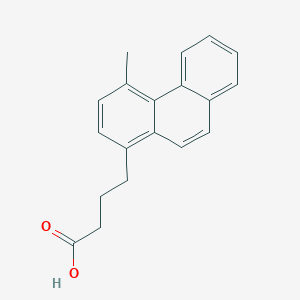
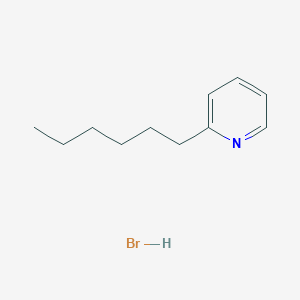


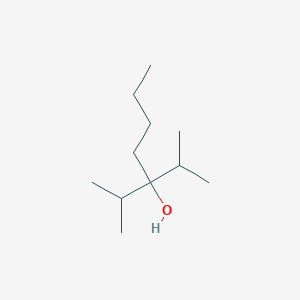

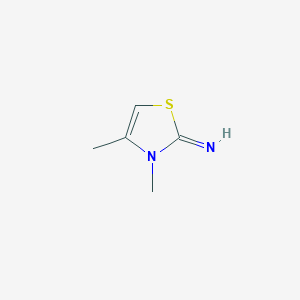
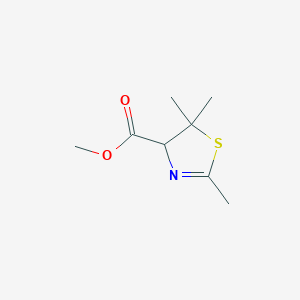
![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)
![2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide](/img/structure/B14736514.png)

![Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate](/img/structure/B14736523.png)
